QCA570 vs. dBET1: >1,000-Fold Superior Anti-Proliferative Potency Across Acute Leukemia Cell Lines
In a direct head-to-head comparison of cell growth inhibition across three human acute leukemia cell lines (MV4;11, MOLM-13, RS4;11), QCA570 (designated as compound 35 in the original publication) exhibits >1,000-fold greater potency than the structurally related cereblon-based BET degrader dBET1 [1]. Specifically, QCA570 achieves IC50 values of 0.0083 nM (MV4;11), 0.062 nM (MOLM-13), and 0.032 nM (RS4;11), whereas dBET1 requires concentrations of 42 nM, 140 nM, and 79 nM, respectively, to achieve equivalent inhibition [1]. This potency differential spans three orders of magnitude and is consistently observed across all three cell lines tested.
| Evidence Dimension | Cell growth inhibition (IC50, nM) in acute leukemia cell lines |
|---|---|
| Target Compound Data | MV4;11: 0.0083 ± 0.0012 nM; MOLM-13: 0.062 ± 0.009 nM; RS4;11: 0.032 ± 0.003 nM |
| Comparator Or Baseline | dBET1: MV4;11: 42 ± 14 nM; MOLM-13: 140 ± 28 nM; RS4;11: 79 ± 12 nM |
| Quantified Difference | >1,000-fold greater potency for QCA570 relative to dBET1 across all three cell lines |
| Conditions | 96-hour treatment; MV4;11, MOLM-13, and RS4;11 human acute leukemia cell lines; cell viability assay |
Why This Matters
Procurement of QCA570 instead of dBET1 enables low-picomolar dosing in cellular assays, reducing off-target liabilities and preserving compound stocks when screening for BET-dependent vulnerabilities.
- [1] Qin C, Hu Y, Zhou B, et al. Discovery of QCA570 as an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. J Med Chem. 2018;61(15):6685-6704. Table 3 and page 357. View Source
